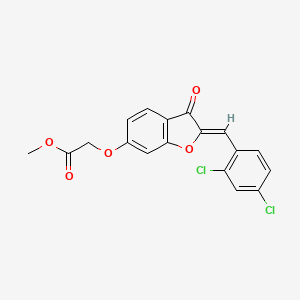

(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Beschreibung

The compound "(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" is a benzofuran derivative characterized by a Z-configured benzylidene moiety substituted with 2,4-dichloro groups, a 3-oxo-2,3-dihydrobenzofuran core, and a methoxyacetate side chain. Its synthesis likely follows methodologies analogous to related benzofuran derivatives, such as cyclocondensation reactions involving substituted benzaldehydes and hydroxyacetophenone precursors .

Eigenschaften

IUPAC Name |

methyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2O5/c1-23-17(21)9-24-12-4-5-13-15(8-12)25-16(18(13)22)6-10-2-3-11(19)7-14(10)20/h2-8H,9H2,1H3/b16-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRKIBRFEDNBJB-SOFYXZRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-d), target plant growth hormones, specifically auxins.

Mode of Action

Based on its structural similarity to 2,4-d, it may mimic the action of auxin, a plant growth hormone, leading to uncontrolled cell division and growth, ultimately causing the death of the plant.

Biochemical Pathways

Similar compounds like 2,4-d are known to be degraded by various microorganisms, including bacteria and white-rot fungi. The degradation process involves several enzymes and genes that regulate the breakdown of 2,4-D.

Pharmacokinetics

A study on 2,4-d in rats showed that after oral administration, the mean maximum serum concentration (cmax) and the area under the concentration-time curve (auc) were dependent on the dose.

Result of Action

Compounds with similar structures, such as 2,4-d, can cause uncontrolled cell division and growth in plants, leading to their death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of similar compounds like 2,4-D can be influenced by the availability of organic substrates. Moreover, environmental conditions and medium composition can affect the growth of 2,4-D-degrading microorganisms.

Biologische Aktivität

(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound featuring a complex structure that includes a benzofuran moiety and a dichlorobenzylidene group. Its molecular formula is C₂₁H₁₈Cl₂O₃, which suggests significant potential for biological activity due to the presence of functional groups known to interact with various biological targets.

Chemical Structure and Properties

The compound exhibits the following structural features:

| Feature | Description |

|---|---|

| Benzofuran Ring | Contributes to antimicrobial and anti-inflammatory properties. |

| Dichlorobenzylidene Group | Enhances lipophilicity and potential interactions with enzymes or receptors. |

| Ester Functional Group | May exhibit antioxidant properties. |

The unique combination of these functionalities may lead to distinct biological activities not observed in simpler analogs or related compounds.

Antimicrobial Properties

Preliminary studies indicate that compounds containing benzofuran structures often exhibit significant antimicrobial activity. The presence of the dichlorobenzylidene group may further enhance this effect, making it a candidate for research into new antibacterial agents. For instance, benzofuran derivatives have been shown to possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties in various assays. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate could be explored for therapeutic applications in inflammatory diseases.

Cytotoxic Activity

Research has indicated that certain benzofuran derivatives can exhibit cytotoxic effects against cancer cell lines. For example, studies on related compounds have shown promising results in inhibiting cell proliferation in various cancer types, including breast and liver cancers. The cytotoxicity of (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate warrants further investigation to determine its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives similar to (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate:

- Antimicrobial Activity Study : A study evaluated the antibacterial effects of various benzofuran derivatives against common pathogens. Results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Mechanism Investigation : Research focusing on the anti-inflammatory properties of benzofuran compounds revealed their ability to inhibit COX enzymes and reduce levels of inflammatory markers in cell cultures.

- Cytotoxicity Assessment : In vitro assays demonstrated that certain analogs of benzofuran derivatives significantly reduced cell viability in cancer cell lines at low concentrations, indicating their potential as chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Molecular Weight : The target compound’s dichloro substituents increase its molecular weight compared to the fluoro analog and the tert-butyl derivative .

- Lipophilicity (XLogP3) : The electron-withdrawing 2,4-dichloro groups likely enhance lipophilicity relative to the 3-fluoro analog but reduce it compared to the bulky 4-tert-butyl group, which contributes significantly to hydrophobic interactions.

Q & A

Basic: What are the critical steps and optimal conditions for synthesizing (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Methodological Answer:

The synthesis typically involves:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic conditions (e.g., H₂SO₄ in ethanol) to generate the 3-oxo-2,3-dihydrobenzofuran scaffold .

Benzylidene Condensation : Reaction with 2,4-dichlorobenzaldehyde in the presence of a base (e.g., piperidine) to introduce the (Z)-configured benzylidene group via Knoevenagel condensation. Temperature control (60–80°C) is critical to favor the Z-isomer .

Acetate Esterification : Coupling of the hydroxyl group at the 6-position with methyl bromoacetate using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane .

Key Parameters :

- Solvent choice (ethanol for cyclization, DCM for esterification).

- Catalyst selection (acidic for cyclization, basic for condensation).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and Z-configuration via coupling constants (e.g., ~12–16 Hz for trans-olefinic protons) .

- IR Spectroscopy : Peaks at ~1700–1750 cm confirm ester (C=O) and ketone groups .

- Mass Spectrometry (HRMS) : Exact mass matching (<5 ppm error) validates molecular formula .

- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced: How can researchers optimize reaction yields when introducing the 2,4-dichlorobenzylidene group?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; toluene/ethanol mixtures balance reactivity and selectivity .

- Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to stabilize transition states and reduce by-products .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) improves conversion while minimizing decomposition .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C | 65 | 85 |

| Ethanol, 60°C | 72 | 92 |

| Toluene/EtOH, 70°C | 78 | 95 |

Advanced: What mechanisms explain the compound’s reported tubulin inhibition activity?

Methodological Answer:

- In Silico Docking : Molecular docking (AutoDock Vina) reveals binding to the colchicine site on β-tubulin via hydrophobic interactions with the dichlorophenyl group and hydrogen bonding with the ketone oxygen .

- In Vitro Assays :

Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48h incubation) to minimize variability .

- Structural Validation : Re-analyze disputed batches via H NMR and HPLC to confirm purity (>98%) and rule out degradation products .

- Meta-Analysis : Compare substituent effects; e.g., 2,4-dichloro substitution vs. 3-methoxy analogs (see table below) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.